![molecular formula C23H26ClN7O3 B11179904 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11179904.png)
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized via the reaction of ethylenediamine with diethylene glycol.
Attachment of the Benzodioxole to Piperazine: This step involves the alkylation of the piperazine ring with the benzodioxole moiety.
Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with appropriate amines.
Final Coupling: The final step involves the coupling of the piperazine-benzodioxole intermediate with the triazine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Other Triazine Derivatives : Compounds with similar triazine cores but different substituents.
Uniqueness
- Structural Complexity : The combination of a triazine core, piperazine ring, and benzodioxole moiety makes it unique.
- Potential Applications : Its diverse applications in various fields highlight its versatility.
Properties
Molecular Formula |
C23H26ClN7O3 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN7O3/c1-32-18-5-3-16(24)11-17(18)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-15-2-4-19-20(10-15)34-14-33-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
SDYWNGAXUBBFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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